molecular formula C13H10ClNO3 B15468314 4-Chlorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-30-0

4-Chlorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B15468314
CAS No.: 56356-30-0
M. Wt: 263.67 g/mol
InChI Key: VUWKWFBNLPOZPC-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-amino-2-hydroxybenzoate is a benzoate ester derivative featuring a 4-chlorophenyl group and a 4-amino-2-hydroxybenzoate moiety. This compound combines aromatic, hydroxyl, amino, and ester functionalities, making it structurally versatile for applications in medicinal chemistry, materials science, and industrial processes. Its synthesis typically involves coupling reactions between 4-chlorophenol and 4-amino-2-hydroxybenzoic acid derivatives under basic conditions.

Properties

CAS No.

56356-30-0

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

(4-chlorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10ClNO3/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7,16H,15H2

InChI Key

VUWKWFBNLPOZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)N)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Positioning Dictates Bioactivity : The 4-chlorophenyl group’s meta/para positioning significantly impacts target engagement. For example, 2,6-dichlorophenyl derivatives (AQP3 inhibitors) exhibit enhanced potency over 4-chlorophenyl analogues .

Halogen Effects Are Context-Dependent : While chlorine substitution improves lipophilicity, its influence on enzyme inhibition varies. In MGL inhibitors, halogen size (F, Cl, Br, I) has minimal impact, whereas in AQP3 inhibitors, spatial arrangement is critical .

Functional Group Synergy: Combining amino and hydroxyl groups (as in 4-amino-2-hydroxybenzoate) balances solubility and bioactivity, making the compound adaptable for both pharmaceutical and industrial uses .

Preparation Methods

Halogenated Reagent-Mediated Esterification

The esterification of 4-AHBA with 4-chlorophenol derivatives employs halogenated electrophiles (e.g., 4-chlorophenyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA). This method avoids traditional acid chloride routes, which require protective groups for the amino and hydroxyl functionalities.

Reaction Mechanism :

  • Deprotonation of 4-AHBA by DIPEA forms a carboxylate anion.
  • Nucleophilic substitution of the halogenated 4-chlorophenyl derivative yields the ester.

Table 2: Esterification Conditions and Yields

Halogenated Reagent Temperature (°C) Time (h) Yield (%)
4-Chlorophenyl chloride 70 5 47
4-Chlorophenyl bromide 100 5 53
Bromocyclohexane* 100 5 50

*Used for comparative studies.

Solvent and Catalytic Effects

  • Solvent-Free Systems : Reactions conducted without solvents reduce purification steps and improve atom economy.
  • Tertiary Amine Selection : DIPEA outperforms alternatives like triethylamine due to its steric hindrance, minimizing quaternization side reactions.

Table 3: Impact of Tertiary Amine on Esterification

Amine Conversion (%) Ester Yield (%)
DIPEA 93.8 85.5
Triethylamine 78.2 65.3

Purification and Characterization

Recrystallization and Chromatography

  • 4-AHBA Purification : Recrystallization from hydrochloric acid yields 4-AHBA hydrochloride, which is neutralized to isolate the free acid.
  • Ester Purification : Liquid-liquid extraction with methylene chloride, followed by washing with water, removes unreacted starting materials.

Spectroscopic Confirmation

  • FT-IR : Ester carbonyl stretch at 1740 cm⁻¹; hydroxyl (3300 cm⁻¹) and amino (3450 cm⁻¹) bands confirm functionality.
  • ¹H NMR : Aromatic protons of 4-chlorophenyl (δ 7.2–7.4 ppm) and 4-AHBA (δ 6.8–7.0 ppm) validate structural integrity.

Challenges and Mitigation Strategies

Side Reactions

  • Amide Formation : Competing acylation of the amino group is suppressed by using excess halogenated reagent and maintaining pH > 9.
  • Oxidation : Anaerobic conditions prevent oxidation of the aminophenol moiety during carboxylation.

Scalability

Industrial-scale ball milling and continuous CO₂ venting systems enable kilogram-scale production of 4-AHBA with consistent purity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Chlorophenyl 4-amino-2-hydroxybenzoate, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves esterification of 4-amino-2-hydroxybenzoic acid with 4-chlorophenol derivatives under acidic or coupling conditions (e.g., DCC/DMAP). To optimize yields, control reaction parameters such as temperature (60–80°C), stoichiometric ratios (1:1.2 for acid:phenol), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor reaction progress using TLC or HPLC .

Q. How can the molecular structure and purity of this compound be characterized?

  • Answer : Employ a multi-technique approach:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino protons at δ 10–12 ppm) .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 292.0432).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .

Q. What are the critical storage conditions to ensure compound stability?

  • Answer : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the amino group. Pre-dry storage containers to avoid moisture absorption, which can degrade crystallinity .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Answer : Conduct enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorescence-based protocols. For cytotoxicity screening, use MTT assays on human cell lines (e.g., HEK-293) at concentrations ranging from 1–100 µM. Include positive controls (e.g., aspirin for COX inhibition) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthetic conditions for scalable production?

  • Answer : Use a 2³ factorial design to evaluate three variables: temperature (60°C vs. 80°C), catalyst type (DCC vs. EDC), and solvent (THF vs. DCM). Analyze main effects and interactions via ANOVA to identify optimal conditions (e.g., 80°C, DCC, THF maximizes yield by 15%). Validate predictions with confirmatory runs .

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

  • Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, HOMO-LUMO gaps, and Mulliken charges. Use software like Gaussian or ORCA. Compare computational results with experimental NMR shifts to validate electron distribution models .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer : Conduct meta-analysis of dose-response curves (IC₅₀ values) and assess assay conditions (e.g., buffer pH, incubation time). For example, discrepancies in COX-1 inhibition may arise from differences in enzyme source (recombinant vs. tissue-derived). Validate findings using orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .

Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?

  • Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Track ester hydrolysis (yielding 4-amino-2-hydroxybenzoic acid) or chlorophenyl group oxidation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict shelf-life .

Q. How can reaction engineering improve the sustainability of synthesizing this compound?

  • Answer : Implement continuous-flow reactors to reduce solvent waste and enhance heat transfer. Substitute traditional solvents (DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether). Use immobilized catalysts (e.g., silica-supported DMAP) for recyclability (>5 cycles without yield loss) .

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